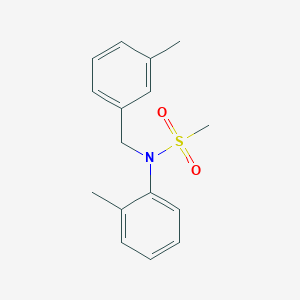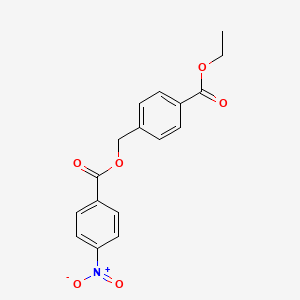![molecular formula C18H16Cl2N2 B5696022 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, also known as CQ, is a synthetic drug that has been used for various scientific research applications. It belongs to the class of quinoline compounds and has been widely studied for its potential therapeutic properties.
科学研究应用
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used in various scientific research applications, including:
1. Antimalarial activity: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used as an antimalarial drug for many years. It works by inhibiting the growth of the malaria parasite in the red blood cells.
2. Cancer research: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
3. Autophagy research: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used to study the process of autophagy, which is the mechanism by which cells break down and recycle their own components.
作用机制
The mechanism of action of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood. However, it is believed to work by inhibiting the acidification of lysosomes, which are organelles in the cell that break down and recycle cellular waste. This leads to the accumulation of waste products in the cell, which can have various effects depending on the cell type and the context.
Biochemical and Physiological Effects:
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects, including:
1. Inhibition of lysosomal acidification: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine inhibits the acidification of lysosomes, which can lead to the accumulation of waste products in the cell.
2. Inhibition of autophagy: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine inhibits the process of autophagy, which can lead to the accumulation of damaged cellular components.
3. Inhibition of cancer cell growth: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
实验室实验的优点和局限性
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has several advantages and limitations for lab experiments, including:
Advantages:
1. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a well-studied compound with a known mechanism of action.
2. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is relatively easy to synthesize and purify.
3. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used in various scientific research applications, which makes it a versatile tool for researchers.
Limitations:
1. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has limited solubility in water, which can make it difficult to work with in some experiments.
2. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can have off-target effects, which can complicate the interpretation of experimental results.
3. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used as an antimalarial drug for many years, which can limit its use in some experiments due to potential drug resistance.
未来方向
There are several future directions for the study of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, including:
1. Further investigation of the mechanism of action of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine and its effects on cellular processes.
2. The development of new derivatives of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine with improved solubility and specificity.
3. The exploration of new therapeutic applications of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, such as in the treatment of neurodegenerative diseases.
4. The study of the potential side effects of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine and its long-term effects on human health.
Conclusion:
In conclusion, 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a synthetic drug that has been used for various scientific research applications. It has a well-known mechanism of action and has been studied for its potential therapeutic properties. While it has several advantages for lab experiments, it also has limitations that should be taken into account. There are several future directions for the study of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, which will help to further our understanding of its effects on cellular processes and potential therapeutic applications.
合成方法
The synthesis of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine involves the reaction between 7-chloro-4-methylquinoline and 2-chloro-N-(2-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography. The yield of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is typically around 50%.
属性
IUPAC Name |
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2/c1-12-10-18(22-17-11-14(19)6-7-15(12)17)21-9-8-13-4-2-3-5-16(13)20/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVLGSKEOPWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)


![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)